1-(5-溴-2-羟基苄基)氮杂环丁-3-羧酸

描述

Synthesis Analysis

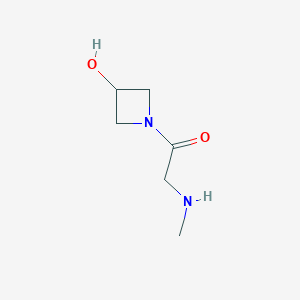

The synthesis of azetidines is an important yet undeveloped research area . They are excellent candidates for ring-opening and expansion reactions due to their ring strain . The key step in the synthesis of similar compounds involved the treatment of cis-2-(2-bromo-1,1-dimethylethyl)azetidines with silver salt in DMSO at 100 °C for 18 hours .

Chemical Reactions Analysis

Azetidines possess important prospects in various settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .

科学研究应用

Synthesis of Biologically Active Compounds

This compound serves as a versatile building block in the synthesis of both proteinogenic and non-proteinogenic amino acids, as well as other biologically active nitrogen-containing compounds . Its structure allows for the creation of constrained amino acid derivatives, which are crucial in the development of new pharmaceuticals.

Foldameric Research

The bromo-substituted carbon center in this compound is particularly useful for foldameric applications . Foldamers are sequence-specific oligomers akin to peptides, nucleic acids, and oligosaccharides that fold into well-defined three-dimensional structures. This compound can be used to create new conformationally constrained foldamers.

Drug Design and Discovery

In the realm of drug design, the hybridization approach often utilizes compounds like 1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid to develop effective anticancer agents . The compound’s functional groups make it a candidate for conjugation with other pharmacophores to enhance therapeutic efficacy.

Organic Synthesis Reactions

The benzylic position of this compound is reactive, allowing for various organic reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions are fundamental in organic synthesis, leading to a wide array of derivatives with potential scientific applications.

Pharmaceutical Research

Azetidine and its derivatives, including this compound, are valuable in pharmaceutical research . They can be used to develop new drugs with improved pharmacokinetic and pharmacodynamic properties due to their unique structural features.

Agrochemical Research

The structural attributes of 1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid make it a candidate for the development of new agrochemicals . Its derivatives could be explored for their potential as pesticides or herbicides, contributing to more efficient agricultural practices.

安全和危害

While specific safety and hazard information for “1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

未来方向

属性

IUPAC Name |

1-[(5-bromo-2-hydroxyphenyl)methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c12-9-1-2-10(14)7(3-9)4-13-5-8(6-13)11(15)16/h1-3,8,14H,4-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZODCJUXXUBFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=C(C=CC(=C2)Br)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-2-hydroxybenzyl)azetidine-3-carboxylic acid | |

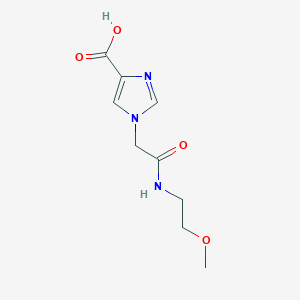

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

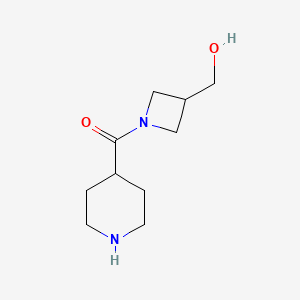

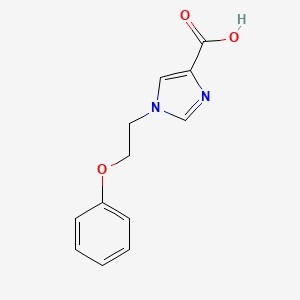

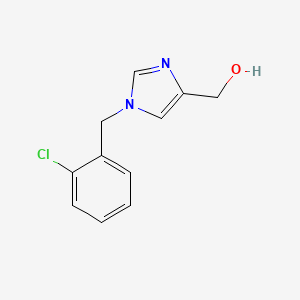

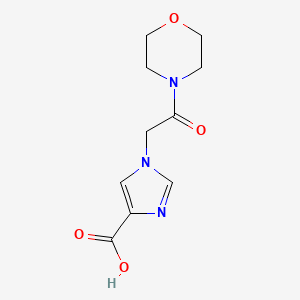

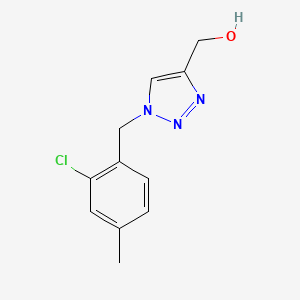

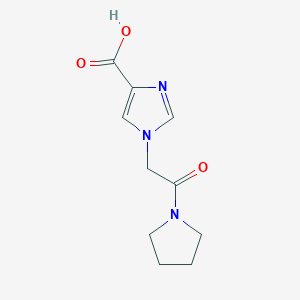

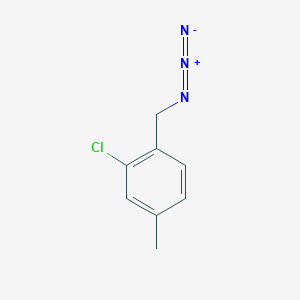

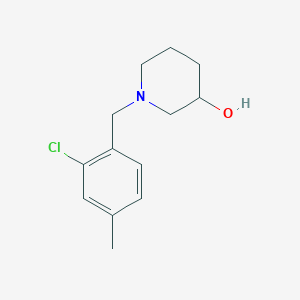

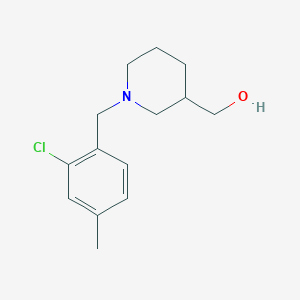

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。